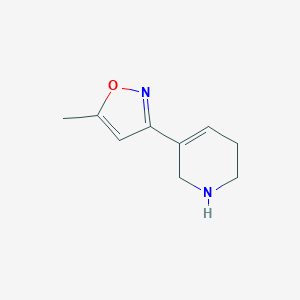
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
作用机制
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in the regulation of synaptic plasticity, learning and memory, and neuronal excitability. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole binds to the allosteric site of mGluR5 and prevents its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways.
生化和生理效应
The blockade of mGluR5 by 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have several biochemical and physiological effects. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole reduces the release of glutamate and other neurotransmitters, which can prevent excitotoxicity and reduce neuronal damage. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also modulates the activity of other neurotransmitter systems, such as dopamine, serotonin, and GABA, which can have downstream effects on behavior and cognition. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been shown to have anti-inflammatory effects in animal models of neurodegeneration.
实验室实验的优点和局限性
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses.
未来方向
There are several future directions for research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used as therapeutic agents. Another area of interest is the investigation of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders, and the potential use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole as a tool compound to study these mechanisms. Finally, the use of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole in combination with other pharmacological agents or behavioral interventions may have synergistic effects on behavior and cognition, and further studies in this area are warranted.
Conclusion
In conclusion, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole acts by binding to the allosteric site of mGluR5 and preventing its activation by glutamate, which leads to a decrease in intracellular calcium signaling and downstream signaling pathways. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole also has some limitations, such as its potential off-target effects on other mGluR subtypes and its potential toxicity at high doses. Future research on 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole may lead to the development of novel therapeutic agents and a better understanding of the role of mGluR5 in the pathophysiology of neurological and psychiatric disorders.
合成方法
The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole involves several steps, starting from commercially available starting materials. The first step is the preparation of 5-methylisoxazole-3-carbaldehyde, which is then reacted with 3-aminotetrahydropyridine to obtain the final product, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole. The synthesis of 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been optimized to improve yields and purity, and several variations of the method have been reported in the literature.
科学研究应用
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has also been investigated for its potential use in the treatment of addiction, anxiety, depression, and schizophrenia. In addition, 5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole has been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
属性
CAS 编号 |
123686-29-3 |
|---|---|
产品名称 |
5-Methyl-3-(1,2,5,6-tetrahydropyridin-3-yl)isoxazole |
分子式 |
C9H12N2O |
分子量 |
164.2 g/mol |
IUPAC 名称 |
5-methyl-3-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
InChI 键 |
KUJXUWANVKXVGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=CCCNC2 |
规范 SMILES |
CC1=CC(=NO1)C2=CCCNC2 |
同义词 |
Pyridine, 1,2,3,6-tetrahydro-5-(5-methyl-3-isoxazolyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)


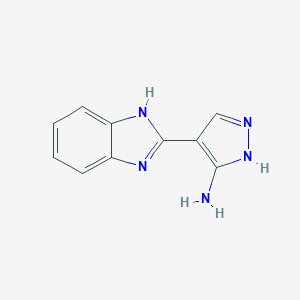
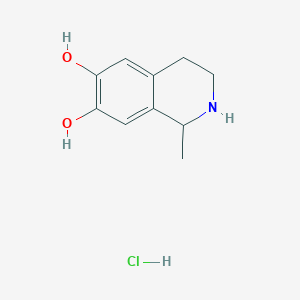

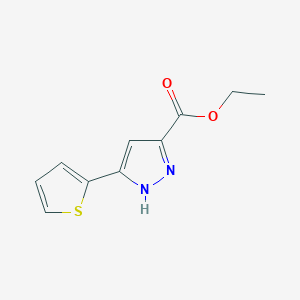
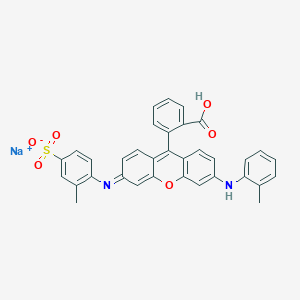
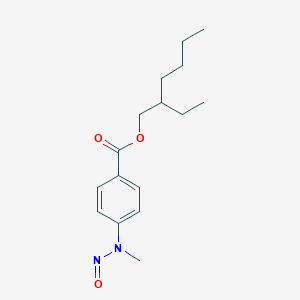
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)